tert-Butyl (3-ethyl-3-hydroxycyclobutyl)carbamate
Description
Properties
CAS No. |
2378421-09-9 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(3-ethyl-3-hydroxycyclobutyl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-11(14)6-8(7-11)12-9(13)15-10(2,3)4/h8,14H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
GNRKLGAWXDTQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Direct Carbamate Formation via Cyclobutane Derivatives
One of the most prevalent approaches involves the synthesis of cyclobutane derivatives bearing hydroxyl groups, which are subsequently converted into carbamates. This pathway often employs the following steps:
- Starting Material: Cyclobutane ring substituted with a hydroxyl group at the 3-position, such as 3-hydroxycyclobutane derivatives .
- Step 1: Protection of the hydroxyl group if necessary, typically as a silyl ether or similar protecting group.
- Step 2: Introduction of the carbamate moiety through reaction with tert-butyl chloroformate (Boc-Cl) or related reagents in the presence of a base such as triethylamine or pyridine .
- Step 3: Deprotection of the hydroxyl group, if protected, to yield the free hydroxyl-bearing carbamate.
- Use of anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
- Base catalysis with triethylamine or N-methylmorpholine.
- Temperature control, usually at 0°C to room temperature, to prevent side reactions.
- Typical yields range from 70% to 85% under optimized conditions.
- The reaction's stereoselectivity depends on the starting cyclobutane derivative's configuration and the reaction conditions.
Cyclobutane Ring Functionalization via Radical or Nucleophilic Addition
Another method involves functionalizing pre-formed cyclobutane rings through radical addition or nucleophilic substitution:
- Radical Addition: Using radical initiators (e.g., AIBN) to add ethyl groups at the 3-position, followed by hydroxylation.
- Nucleophilic Substitution: Employing nucleophiles like ethyl magnesium bromide (Grignard reagents) or organolithiums to introduce ethyl groups at the 3-position, followed by oxidation to introduce hydroxyl groups.
- Radical reactions are typically performed at elevated temperatures with peroxides.
- Nucleophilic additions require inert atmospheres and low temperatures to control regioselectivity.
Note: These methods are less common due to potential issues with regioselectivity and stereocontrol.
Stereoselective Synthesis Using Chiral Starting Materials
Given the stereospecific nature of the target compound, chiral starting materials such as N-BOC-D-Serine derivatives are employed:
- Step 1: Formation of mixed anhydrides with isobutyl chlorocarbonate.
- Step 2: Condensation with benzylamine or phenylmethylamine to introduce the amino group.
- Step 3: Cyclization and subsequent functionalization to form the cyclobutane ring with the desired stereochemistry.
This approach ensures the formation of the (R)-configuration, as demonstrated in patent literature and experimental protocols.
Reaction Pathways and Key Intermediates
Notable Experimental Data and Yield Analysis
- Boc Protection of Cyclobutane Hydroxyls: Yields typically range from 70% to 85%. For example, in a reported synthesis, Boc protection of cyclobutane hydroxyl groups yielded approximately 81.6% under standard conditions.
- Carbamate Formation from Amino Alcohols: Using tert-butyl chloroformate and bases like N-methylmorpholine, yields can reach up to 93%, with reaction times around 2 hours at 0°C to room temperature.
- Stereoselective Synthesis from Chiral Precursors: Employing N-BOC-D-Serine derivatives, yields of around 92-93% are achievable, as demonstrated in patent protocols.
Notes on Optimization and Challenges
- Stereoselectivity: Achieving high stereoselectivity relies heavily on chiral starting materials and stereospecific reaction conditions.
- Reaction Conditions: Maintaining anhydrous and inert atmospheres is crucial to prevent side reactions, especially during carbamate formation.
- Purification: Crystallization and chromatography are essential for isolating pure stereoisomers, with solvent systems like hexane/ethyl acetate being effective.
Summary of Literature and Patent Sources
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, THF, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or THF, room temperature to reflux.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis and other biochemical applications.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate moiety can interact with catalytic residues, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
The following analysis compares tert-butyl (3-ethyl-3-hydroxycyclobutyl)carbamate with structurally related carbamates, focusing on molecular features, synthesis, physicochemical properties, and biological relevance.
Structural Analogues
Key Observations :
- Substituent Effects: The ethyl group provides greater steric bulk compared to methyl (), while the hydroxyl group enhances polarity and hydrogen-bonding capacity relative to ketone () or amino groups () .
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound increases topological polar surface area (TPSA) compared to the ketone-containing analogue (), suggesting better solubility in polar solvents .
- The ethyl group may reduce solubility slightly compared to the methyl-substituted analogue () due to increased hydrophobicity .
Biological Activity
Tert-butyl (3-ethyl-3-hydroxycyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- CAS Number : 1154870-59-3
This compound has been studied for its effects on various biological pathways:
- Neuroprotection : Research indicates that this compound may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. It has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α, in astrocytic cultures exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
- Inhibition of Enzymatic Activity : The compound has demonstrated potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits .
In Vitro Studies
In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced cell death. The protective effect was attributed to a significant reduction in oxidative stress markers and inflammatory cytokines .
In Vivo Studies
In vivo studies using rodent models have assessed the efficacy of this compound in preventing cognitive decline induced by scopolamine. While the results indicated some level of protection against cognitive impairment, the bioavailability in the brain was noted as a limiting factor affecting the overall efficacy compared to established treatments like galantamine .
Case Studies
- Alzheimer's Disease Model : In a study involving a rat model of Alzheimer's disease, this compound was administered alongside amyloid-beta peptides. The compound significantly reduced neuronal apoptosis and improved behavioral outcomes in memory tests .
- Cholinergic Activity Assessment : Another study focused on measuring the cholinergic activity of the compound through its interaction with acetylcholinesterase. Results indicated that this compound effectively inhibited this enzyme, leading to increased levels of acetylcholine and improved synaptic transmission in treated subjects .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced TNF-α levels | |
| Acetylcholinesterase Inhibition | Enhanced cholinergic activity | |
| Cognitive Improvement | Improved memory in rodent models |
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.28 g/mol |
| CAS Number | 1154870-59-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
